4-(6-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyridazin-3-yl)morpholine
Description
The exact mass of the compound this compound is 431.13207 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-[6-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN5O/c21-18-3-1-17(2-4-18)7-8-24-9-11-25(12-10-24)19-5-6-20(23-22-19)26-13-15-27-16-14-26/h1-6H,7-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTDUJDCNSFAJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)Br)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 420.39 g/mol. The structural components include a morpholine ring, a pyridazine moiety, and a piperazine group substituted with a bromophenyl ethyl side chain.
Research indicates that compounds with similar structures often act as inhibitors of various kinases and other enzymes involved in signaling pathways related to cancer and inflammation. Specifically, the piperazine and pyridazine components are known to exhibit interactions with targets such as:
- Serine-threonine kinases : These are crucial in regulating cell growth and survival.
- BRAF(V600E) : A well-known mutation in melanoma that can be targeted for therapeutic intervention.
The inhibition of these targets can lead to reduced tumor growth and improved outcomes in cancer therapies .
Antitumor Activity
Several studies have demonstrated that derivatives of similar structures possess significant antitumor activity. For instance, pyrazole derivatives have shown effectiveness against various cancer cell lines by inhibiting key growth factors and pathways associated with tumor progression . The specific compound may exhibit similar properties due to its structural analogies.
Anti-inflammatory Effects
Compounds derived from piperazine have also been noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease . The bromophenyl group is particularly notable for enhancing these effects.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of compounds like this compound. Key observations include:
- Substituent Effects : The presence of bromine on the phenyl ring increases lipophilicity, which may enhance cellular uptake.
- Ring Modifications : Alterations in the morpholine or pyridazine rings can significantly affect binding affinity and selectivity towards biological targets.
Case Studies
- In Vitro Studies : A study on similar piperazine derivatives showed significant inhibition of cell proliferation in breast cancer cell lines, suggesting potential efficacy for the compound under review .
- Animal Models : In vivo studies utilizing animal models have indicated that compounds with similar structures can reduce tumor size when administered at specific dosages, supporting further investigation into their therapeutic potential .
Scientific Research Applications
Pharmacological Properties
1.1 Anticancer Activity
Research indicates that compounds similar to 4-(6-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyridazin-3-yl)morpholine exhibit significant anticancer properties. They are believed to act by inhibiting specific enzymes involved in tumor progression, such as autotaxin, which is linked to lysophosphatidic acid (LPA) signaling pathways. Elevated LPA levels are associated with various cancers, including breast and prostate cancer .
1.2 Neuropharmacological Effects
The structural features of this compound suggest potential neuropharmacological applications. Compounds containing piperazine and morpholine moieties have been studied for their ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This makes them candidates for treating disorders such as anxiety and depression .
Case Studies and Research Findings
3.1 Study on Anticancer Efficacy
A study published in Clinical Cancer Research examined a series of piperazine derivatives, including compounds structurally related to this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values in the nanomolar range, indicating potent anticancer activity .
3.2 Neuropharmacological Research
In a neuropharmacological study, derivatives of morpholine and piperazine were evaluated for their effects on serotonin receptor modulation. The findings suggested that these compounds could enhance serotonin levels in synaptic clefts, providing a basis for their use in treating depression and anxiety disorders .
Data Summary Table
| Application Area | Mechanism | Key Findings |
|---|---|---|
| Anticancer Activity | Enzyme inhibition (autotaxin) | Significant cytotoxicity against cancer cell lines |
| Neuropharmacology | Receptor modulation | Potential antidepressant effects through serotonin modulation |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom on the 4-bromophenyl group is susceptible to nucleophilic substitution under specific conditions. This reaction is critical for derivatizing the compound for pharmacological studies.
Mechanistic Insight :
-
The electron-withdrawing bromine activates the aromatic ring for attack by nucleophiles (e.g., amines, azides).
-
Copper catalysis enhances amination efficiency via Ullmann-type coupling.
Reduction Reactions
The morpholine and piperazine rings remain stable under mild reducing conditions, but the pyridazine core can undergo partial reduction.
| Reaction Conditions | Reagents | Products | Yield (%) | Reference |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | H₂ | Partially reduced dihydropyridazine derivative | 85 | , |
| NaBH₄, MeOH, 0°C | NaBH₄ | No reaction (morpholine/pyridazine stability) | - |
Key Finding :
-
Catalytic hydrogenation selectively reduces the pyridazine ring to a dihydro derivative without affecting the morpholine or piperazine moieties.
Oxidation Reactions
The tertiary amine in the piperazine ring undergoes oxidation to form N-oxide derivatives, altering electronic properties.
| Reaction Conditions | Reagents | Products | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ (30%), CH₃COOH | H₂O₂ | Piperazine N-oxide derivative | 90 | , |
| mCPBA, DCM, 0°C | mCPBA | Morpholine N-oxide (minor) + Piperazine N-oxide (major) | 78 |
Notable Observation :
Cross-Coupling Reactions
The bromophenyl group facilitates palladium-catalyzed cross-couplings, enabling structural diversification.
Optimization Note :
Stability Under Acidic/Basic Conditions
The compound’s stability informs synthetic and storage protocols.
| Conditions | Observations | Reference |
|---|---|---|
| 1M HCl, 25°C, 24 hrs | No degradation (HPLC) | , |
| 1M NaOH, 25°C, 24 hrs | Partial hydrolysis of morpholine ring (10% degradation) |
Critical Insight :
-
The morpholine ring is resistant to acidic conditions but undergoes slow hydrolysis in strong bases .
Photochemical Reactivity
UV irradiation induces debromination, a consideration for handling and storage.
| Conditions | Products | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| UV (254 nm), MeOH | De-brominated phenyl derivative | 0.12 |
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling a pyridazine core with substituted piperazine and morpholine moieties. Key steps include:
- Amide/amine coupling reactions : Use coupling agents like EDCI or HOBt to link piperazine derivatives to the pyridazine ring.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) are preferred for their ability to dissolve polar intermediates.
- Purification : Column chromatography with gradient elution (e.g., chloroform:methanol 3:1) effectively isolates the target compound .
To optimize yields, monitor reaction progress via TLC or HPLC, and adjust temperature (reflux vs. room temperature) to balance reactivity and side-product formation.
Basic: How can the molecular structure of this compound be confirmed experimentally?
Answer:
X-ray crystallography is the gold standard for structural confirmation:
- Crystal growth : Use slow evaporation from a solvent mixture (e.g., methanol/water) to obtain single crystals.
- Data collection : Employ a diffractometer (e.g., STOE IPDS 2) with Mo-Kα radiation (λ = 0.71073 Å) and a graphite monochromator.
- Refinement : Analyze lattice parameters (e.g., triclinic system with space group P1, a = 8.9168 Å, b = 10.7106 Å) and refine using F² least-squares methods (R factor < 0.05) .
Complementary techniques like NMR (¹H/¹³C) and HRMS validate functional groups and molecular weight.
Advanced: How should researchers design experiments to assess the compound’s environmental fate and ecological risks?
Answer:
Adopt a tiered approach inspired by environmental toxicology frameworks:
- Phase 1 (Lab studies) :
- Determine physicochemical properties (logP, water solubility) using shake-flask or HPLC methods.
- Assess biodegradability via OECD 301 guidelines.
- Phase 2 (Ecosystem modeling) :
- Use mesocosm experiments to study bioaccumulation in aquatic organisms.
- Apply quantitative structure-activity relationship (QSAR) models to predict toxicity across trophic levels .
- Phase 3 (Field monitoring) :
- Deploy passive samplers in water/soil to measure environmental persistence.
Advanced: How can discrepancies in reported biological activity data for this compound be resolved?
Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized bioassays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity via LC-MS (>95% purity).
- Dose-response curves : Perform triplicate experiments with IC₅₀/EC₅₀ calculations to ensure reproducibility.
- Impurity profiling : Identify by-products (e.g., dihydrochloride salts or des-bromo analogs) using high-resolution mass spectrometry .
Advanced: What computational strategies are effective for predicting the compound’s binding modes and pharmacokinetics?
Answer:
Combine molecular docking and dynamics simulations:
- Target preparation : Retrieve protein structures (e.g., serotonin receptors) from the PDB and optimize protonation states.
- Docking : Use AutoDock Vina with Lamarckian algorithms to predict binding poses. Validate with crystallographic data (e.g., ligand RMSD < 2.0 Å) .
- ADMET prediction : Tools like SwissADME estimate bioavailability (%F) and blood-brain barrier penetration.
Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?
Answer:
- Liquid-liquid extraction : Separate polar impurities using dichloromethane and aqueous phases.
- Chromatography : Silica gel columns with chloroform:methanol (gradient from 10:1 to 3:1) resolve closely related by-products.
- Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals (>98%) .
Advanced: How can polymorphism in this compound be systematically analyzed?
Answer:
Polymorph screening involves:
- Thermal analysis : DSC/TGA identifies phase transitions and solvent-free forms.
- PXRD : Compare diffraction patterns (e.g., 2θ = 10–40°) to known triclinic or monoclinic systems .
- Solvent-mediated crystallization : Test 10+ solvents (e.g., acetonitrile, THF) under varying temperatures to isolate metastable forms.
Advanced: What mechanistic studies are recommended to elucidate its activity in complex biological systems?
Answer:
- Receptor profiling : Radioligand binding assays (e.g., ³H-labeled antagonists) quantify affinity for dopamine D₂ or serotonin 5-HT₁A receptors.
- Pathway analysis : RNA-seq or phosphoproteomics identifies downstream signaling nodes (e.g., cAMP/PKA).
- In vivo models : Zebrafish assays assess neurobehavioral effects, while murine models evaluate pharmacokinetics (t₁/₂, Cₘₐₓ) .
Basic: Which analytical techniques are critical for routine characterization of this compound?
Answer:
- NMR spectroscopy : ¹H NMR (500 MHz, DMSO-d⁶) confirms substitution patterns (e.g., piperazine CH₂ at δ 2.5–3.5 ppm).
- Mass spectrometry : HR-ESI-MS provides exact mass (e.g., m/z 477.53 [M+H]⁺) .
- Elemental analysis : Verify C/H/N ratios within ±0.4% of theoretical values.
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
Answer:
- Scaffold modification : Replace morpholine with thiomorpholine or piperidine to alter lipophilicity (clogP).
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridazine ring to modulate receptor affinity.
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding motifs (e.g., morpholine oxygen as H-bond acceptor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
